![molecular formula C13H11NO3S B5661907 N-1,3-benzodioxol-5-yl-2-(2-thienyl)acetamide](/img/structure/B5661907.png)
N-1,3-benzodioxol-5-yl-2-(2-thienyl)acetamide
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Description
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step chemical processes, starting from common intermediates such as chloroacetamides, and utilizing various reactions including carbodiimide condensation for the formation of the desired acetamide structures. Techniques such as IR, NMR, Mass spectra, and elemental analysis are typically employed to elucidate the structures of synthesized compounds (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019; P. Yu et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of acetamide derivatives, including X-ray diffraction, is crucial for understanding the conformation and spatial arrangement of atoms within the molecule. Such analyses reveal how substituents influence molecular geometry and interactions (D. Ismailova et al., 2014).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, leading to the synthesis of compounds with significant antibacterial and anti-inflammatory activities. These reactions are facilitated by the functional groups present on the acetamide backbone, allowing for the creation of molecules with targeted biological activities (K. Sunder, Jayapal Maleraju, 2013).
Physical Properties Analysis
The physical properties of acetamide derivatives, including solubility, melting point, and molecular weight, are determined by their molecular structure. Modifications to the acetamide group can significantly alter these properties, affecting the compound's behavior in biological and chemical systems.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and pKa values, are essential for understanding the behavior of acetamide derivatives in various environments. These properties are influenced by the presence of electron-withdrawing or electron-donating groups attached to the acetamide nitrogen, affecting the acidity and nucleophilicity of the molecule (M. Duran, M. Canbaz, 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar nomenclature, such as sr-9009, are known to act as agonists for nuclear receptor subfamily 1 group d member 1 and 2 . These receptors play crucial roles in regulating circadian rhythms and metabolic processes within cells .
Mode of Action
Similar compounds like sr-9009 function as agonists, meaning they bind to their target receptors and activate them . This activation can lead to various downstream effects, depending on the specific role of the target receptor in cellular processes .
Biochemical Pathways
Compounds acting on nuclear receptors often influence a wide range of biochemical pathways, including those involved in metabolism, inflammation, and circadian rhythms .
Result of Action
The activation of nuclear receptors by similar compounds can lead to a variety of cellular responses, including changes in gene expression, protein synthesis, and metabolic activity .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include temperature, humidity, pH, and the presence of other substances in the environment . .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-13(7-10-2-1-5-18-10)14-9-3-4-11-12(6-9)17-8-16-11/h1-6H,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACPNTKXVLHSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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